CLP257 -

CLP257

Catalog Number: EVT-263939
CAS Number:
Molecular Formula: C14H14FN3O2S
Molecular Weight: 307.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone (CLP257) is a small molecule that has gained significant attention in scientific research for its potential role in enhancing the function of the K+-Cl- cotransporter KCC2 []. This protein plays a crucial role in maintaining intracellular chloride homeostasis, which is essential for the proper functioning of the nervous system.

Future Directions
  • Elucidate the precise mechanism of action: While CLP257 is believed to enhance KCC2 function, the exact molecular mechanisms underlying this effect remain to be fully elucidated [].

CLP290

Compound Description: CLP290 is a prodrug of CLP257. It is metabolized in vivo to CLP257, which then acts as a KCC2 activator [].

Relevance: As the prodrug of CLP257, CLP290 exhibits similar pharmacological effects, enhancing KCC2 function. This, in turn, can help regulate neuronal excitability and has shown potential in treating salt-dependent hypertension by mimicking the effects of estrogen []. Like CLP257, it shows promise in modulating GABAergic signaling for therapeutic benefits.

Prochlorperazine (PCPZ)

Compound Description: Prochlorperazine (PCPZ) is an antipsychotic drug that has been repurposed and identified as a potential KCC2 enhancer []. It increases KCC2 function and clustering while decreasing its membrane diffusion [].

Relevance: Similar to CLP257, PCPZ exhibits its therapeutic potential in conditions like epilepsy by enhancing KCC2 function []. This suggests shared pathways or mechanisms of action in modulating KCC2 activity and influencing neuronal excitability, making PCPZ a relevant compound in the context of CLP257 research.

VU0463271

Compound Description: VU0463271 is a selective KCC2 antagonist []. It blocks the activity of KCC2, thereby reducing Cl− extrusion from neurons.

Relevance: In contrast to CLP257, which enhances KCC2 activity, VU0463271 inhibits it []. This opposing effect makes VU0463271 valuable in research to further understand the role of KCC2 in various physiological and pathological conditions. Studying the effects of both a KCC2 enhancer like CLP257 and an antagonist like VU0463271 provides a more comprehensive understanding of KCC2's role in neuronal excitability and its therapeutic potential.

Muscimol

Compound Description: Muscimol is a potent GABAA receptor agonist []. It directly activates GABAA receptors, enhancing the inhibitory effects of GABA in the central nervous system.

Relevance: While not structurally related to CLP257, Muscimol plays a crucial role in understanding the effects of KCC2 modulation []. Research indicates that enhancing KCC2 activity with compounds like CLP257 potentiates the antinociceptive effects of GABAAR agonists such as Muscimol []. This synergy highlights the interconnectedness of KCC2 and GABAergic signaling in pain pathways and the potential for combined therapeutic approaches.

Olcegepant

Compound Description: Olcegepant is a CGRP receptor antagonist [, ]. It blocks the action of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide involved in pain signaling.

Relevance: While not directly affecting KCC2 like CLP257, Olcegepant helps elucidate the role of CGRP in pain models, particularly those influenced by KCC2 activity [, ]. Research shows that in certain pain models, both Olcegepant and CLP257 can alleviate pain, suggesting a potential link between CGRP signaling and KCC2 function in mediating pain perception []. Understanding this interplay can provide insights into developing targeted therapies for chronic pain conditions.

CGRP8-37

Compound Description: CGRP8-37 is another CGRP receptor antagonist, similar to Olcegepant []. It inhibits CGRP signaling, playing a role in pain modulation.

Relevance: Like Olcegepant, CGRP8-37, by antagonizing CGRP receptors, helps understand the relationship between CGRP and KCC2 activity in pain models []. Observing similar pain-relieving effects of both CGRP antagonists and the KCC2 enhancer CLP257 suggests potential shared pathways or mechanisms in mediating pain perception []. This highlights the complexity of pain signaling and the need to explore multiple targets, including both CGRP and KCC2, for effective pain management.

Source and Classification

CLP257 was developed as part of a research initiative to explore chloride extrusion enhancers as novel therapeutics for neurological diseases, particularly those associated with impaired GABAergic signaling due to dysfunctional chloride transporters such as the potassium-chloride cotransporter 2 (KCC2) . Its classification falls under small molecule pharmacological agents targeting ion transport mechanisms in the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of CLP257 involves a multi-step organic synthesis process, although specific synthetic pathways are not extensively detailed in the literature. The compound was derived from a lead optimization campaign that focused on improving the potency and stability of earlier compounds, notably CL-058 . The synthesis likely includes standard organic reactions such as coupling reactions, functional group modifications, and purification techniques to achieve the desired chemical structure.

Molecular Structure Analysis

Structure and Data

While the precise molecular structure of CLP257 is not provided in the search results, it is characterized by specific functional groups that contribute to its activity as a chloride extrusion enhancer. The compound's efficacy is partly attributed to its ability to interact with KCC2 and modulate its activity, leading to enhanced chloride transport out of neurons .

Chemical Reactions Analysis

Reactions and Technical Details

CLP257 primarily functions by enhancing the activity of KCC2, which extrudes chloride ions from neurons. This action is critical for restoring the chloride gradient necessary for proper GABAergic signaling. In experimental setups, CLP257 has been shown to significantly reduce intracellular chloride levels, thereby influencing the reversal potential for GABA A receptor-mediated currents . The compound's effects have been measured using voltage-clamp recordings and fluorescence-based assays to assess changes in intracellular chloride concentration.

Mechanism of Action

Process and Data

The mechanism of action of CLP257 involves enhancing KCC2-mediated chloride extrusion. By increasing the efficiency of this transporter, CLP257 helps restore normal chloride homeostasis in neurons that have been compromised due to various conditions such as injury or disease. This restoration is crucial because it allows GABA A receptor activation to produce inhibitory effects rather than excitatory ones, thus preventing hyperexcitability associated with conditions like epilepsy and neuropathic pain .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of CLP257 include its solubility characteristics; upon dissolution, it forms a bright yellow solution, which can complicate certain fluorescence assays due to background fluorescence interference . While specific chemical properties such as melting point or boiling point are not detailed in the available literature, its stability profile indicates that it undergoes rapid metabolism leading to glucuronidation, producing inactive metabolites .

Applications

Scientific Uses

CLP257 holds promise for various scientific applications, particularly in the field of neuroscience. Its ability to enhance chloride extrusion makes it a potential therapeutic candidate for treating neurological disorders characterized by impaired GABAergic signaling, such as epilepsy and chronic pain syndromes. Research suggests that combining CLP257 with other pharmacological agents can produce synergistic effects in pain management by restoring normal inhibitory signaling pathways . Additionally, ongoing studies are exploring its utility in models of neurodevelopmental disorders where chloride homeostasis is disrupted.

Introduction to KCC2 and Chloride Homeostasis in Neurological Function

Physiological Role of KCC2 in Neuronal Chloride Regulation

The neuron-specific potassium-chloride cotransporter 2 (KCC2; SLC12A5) is the primary chloride extruder in mature neurons, maintaining low intracellular chloride concentrations ([Cl⁻]ᵢ). This electrochemical gradient is essential for γ-aminobutyric acid (GABA) and glycine receptor-mediated hyperpolarizing inhibition. KCC2 utilizes the potassium gradient generated by Na⁺/K⁺-ATPase to drive Cl⁻ efflux against its concentration gradient, thereby determining the reversal potential of GABA (EGABA). During neuronal development, a shift from high to low [Cl⁻]ᵢ occurs due to the reciprocal regulation of KCC2 and the chloride importer NKCC1 (Na⁺-K⁺-2Cl⁻ cotransporter 1). In immature neurons, NKCC1 predominates, resulting in depolarizing GABA responses critical for circuit formation and neuronal migration. As KCC2 expression increases postnatally, EGABA hyperpolarizes, establishing inhibitory neurotransmission [5] [7] [9].

Structurally, KCC2 contains 12 transmembrane domains with intracellular N- and C-termini harboring phosphorylation sites (e.g., Ser940, Thr1007) that regulate its transport activity, oligomerization, and membrane trafficking. Two splice variants exist: KCC2a (predominant neonatally) and KCC2b (dominant in adulthood). KCC2b possesses an N-terminal binding site for Ste20-related kinases (SPAK/OSR1), enhancing its regulatory complexity. Beyond chloride homeostasis, KCC2 interacts with the actin cytoskeleton via its C-terminal domain, influencing dendritic spine morphogenesis and glutamatergic synapse stability independently of its transport function [5] [9].

Table 1: Key Chloride Transporters in Neuronal Homeostasis

TransporterGenePrimary FunctionNeuronal Expression Pattern
KCC2SLC12A5Cl⁻ extrusionNeuron-specific; upregulated during maturation
NKCC1SLC12A2Cl⁻ importUbiquitous (neurons, glia); high in immature neurons
KCC3SLC12A6Volume regulationNon-neuronal cells; low in CNS
KCC4SLC12A7Volume regulationNon-neuronal cells

Dysregulation of KCC2 in Pathological States: Epilepsy, Neuropathic Pain, and Psychiatric Disorders

KCC2 downregulation or functional impairment elevates [Cl⁻]ᵢ, converting GABAergic inhibition to excitation. This pathomechanism underpins multiple neurological disorders:

  • Epilepsy: Loss-of-function mutations in SLC12A5 (e.g., R952H, R1049C) cause epilepsy of infancy with migrating focal seizures (EIMFS). Impaired KCC2 trafficking or phosphorylation reduces Cl⁻ extrusion, increasing seizure susceptibility. In temporal lobe epilepsy and febrile seizures, KCC2 surface expression decreases due to enhanced WNK kinase-dependent phosphorylation and endocytosis [3] [7].
  • Neuropathic Pain: Spinal cord injury or peripheral nerve damage reduces KCC2 membrane stability in dorsal horn neurons. The resultant depolarizing GABA signaling amplifies nociceptive transmission, manifesting as mechanical allodynia and thermal hyperalgesia. Preclinical studies show KCC2 downregulation correlates with pain hypersensitivity in rodent constriction injury models [1] [10].
  • Psychiatric Disorders: Altered KCC2 expression occurs in schizophrenia, autism spectrum disorders, and Rett syndrome. Stress-induced BDNF release inhibits KCC2 via TrkB receptor signaling, potentially contributing to mood dysregulation [7] [9].

Table 2: KCC2 Dysregulation in Neurological Pathologies

DisorderKCC2 AlterationFunctional ConsequenceEvidence Source
Epilepsy (EIMFS)Loss-of-function mutations (e.g., R952H)Reduced Cl⁻ extrusion; seizuresHuman genetics [7]
Neuropathic PainReduced membrane expressionDepolarizing GABA; mechanical allodyniaRodent models [1]
Spinal Cord InjuryTranscriptional downregulationSpasticity; impaired inhibitionPreclinical studies [2]
SchizophreniaReduced cortical KCC2 mRNAAltered E/I balancePost-mortem analyses [7]

Rationale for Targeting KCC2 in Therapeutic Development

Targeting KCC2 offers distinct advantages over conventional GABA-centric therapies:

  • Specificity: Unlike benzodiazepines (which enhance GABA_A receptor activity indiscriminately), KCC2 activators restore endogenous inhibitory tone without causing sedation or tolerance. KCC2’s neuron-specific expression minimizes off-target peripheral effects, contrasting with NKCC1 inhibitors like bumetanide, which cause systemic electrolyte disturbances [7] [10].
  • Disease-Modifying Potential: KCC2 enhancers may reverse pathological Cl⁻ gradients rather than symptomatically suppressing neuronal excitability. CLP257 (EC₅₀ = 616 nM) exemplifies this approach by increasing KCC2-mediated Cl⁻ extrusion in spinal neurons and reducing neuropathic pain in rats. It exhibits >100-fold selectivity over NKCC1, KCC1, KCC3, KCC4, and GABA_A receptors in in vitro assays [1] [8] [10].
  • Molecular Mechanisms: CLP257 modulates KCC2 post-translationally by:
  • Enhancing plasma membrane insertion and stability
  • Accelerating transporter turnover kinetics
  • Increasing functional oligomerization [1] [9]

However, controversy exists regarding CLP257’s mechanism. Independent studies failed to replicate KCC2 activation in HEK293 cells or hippocampal neurons and reported potentiation of GABA_A receptors as an alternative target. This underscores the need for rigorous validation of KCC2-specific effects [6] [8].

Table 3: Therapeutic Targeting Strategies for KCC2 vs. NKCC1

ParameterKCC2-Targeted ApproachNKCC1-Targeted Approach
Target SpecificityNeuron-specificUbiquitous (kidney, epithelia)
Therapeutic GoalRestore physiological Cl⁻ extrusionBlock pathological Cl⁻ import
Example CompoundCLP257Bumetanide
Key ChallengeControversial mechanism validationSystemic side effects (e.g., diuresis)

Emerging strategies focus on indirect KCC2 modulation via:

  • WNK Kinase Inhibition: WNKs phosphorylate KCC2 at Thr906/Thr1007, reducing its activity. Inhibitors may enhance Cl⁻ extrusion.
  • PKC Activation: PKC phosphorylates KCC2 at Ser940, increasing membrane retention and activity [7] [9].

Properties

Product Name

CLP257

IUPAC Name

(5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C14H14FN3O2S

Molecular Weight

307.35 g/mol

InChI

InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7-

InChI Key

SKCADXVKQRCWTR-GHXNOFRVSA-N

SMILES

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2

Solubility

Soluble in DMSO

Synonyms

CLP 257; CLP-257; CLP257

Canonical SMILES

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2

Isomeric SMILES

C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)O)/S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.